2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1222669-39-7
VCID: VC0163997
InChI: InChI=1S/C7H10BrNS/c8-7-3-5-4-9-2-1-6(5)10-7/h3,5-6,9H,1-2,4H2
SMILES: C1CNCC2C1SC(=C2)Br
Molecular Formula: C7H10BrNS
Molecular Weight: 220.128

2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine

CAS No.: 1222669-39-7

Cat. No.: VC0163997

Molecular Formula: C7H10BrNS

Molecular Weight: 220.128

* For research use only. Not for human or veterinary use.

2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine - 1222669-39-7

Specification

CAS No. 1222669-39-7
Molecular Formula C7H10BrNS
Molecular Weight 220.128
IUPAC Name 2-bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine
Standard InChI InChI=1S/C7H10BrNS/c8-7-3-5-4-9-2-1-6(5)10-7/h3,5-6,9H,1-2,4H2
Standard InChI Key QFGHRQSIHKQGPZ-UHFFFAOYSA-N
SMILES C1CNCC2C1SC(=C2)Br

Introduction

Structural Characterization and Nomenclature

Chemical Structure and Molecular Formula

2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine features a fused bicyclic structure with a brominated thiophene ring connected to a fully saturated piperidine ring. The compound differs from the related 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine by having a bromine atom at the 2-position and additional hydrogenation at positions 3a and 7a, making the thiophene portion partially saturated. Based on structural analysis, this compound would likely have a molecular formula of C₇H₁₁BrNS, with an approximate molecular weight around 221 g/mol.

Nomenclature and Identification

The systematic name follows the IUPAC nomenclature rules for fused heterocycles, where "thieno" indicates the thiophene ring system, "[3,2-c]" designates the fusion pattern with the pyridine ring, and "hexahydro" signifies six hydrogen atoms added to the base thieno[3,2-c]pyridine structure. The "2-Bromo" prefix indicates the position of the bromine substituent on the thiophene ring.

Comparison with Related Compounds

The structure of 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine can be compared with related compounds found in the literature:

Table 1: Structural Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridineC₇H₁₁BrNS (estimated)~221 (estimated)Brominated thiophene ring, fully saturated piperidine ring, hydrogenated at 3a,7a positions
4,5,6,7-Tetrahydrothieno[3,2-c]pyridineC₇H₉NS139.22Unsaturated thiophene ring, saturated piperidine ring
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridineC₆H₇BrN₂S219.10Brominated thiazole ring instead of thiophene, different fusion pattern

Physical and Chemical Properties

Predicted Physical Properties

Based on the structural similarities with related compounds, we can predict certain physical properties of 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine.

Table 2: Estimated Physical and Chemical Properties

PropertyEstimated ValueBasis for Estimation
Physical StateSolid at room temperatureBased on related heterocyclic compounds
SolubilityLikely soluble in organic solvents; limited solubility in waterBased on structural features including bromine substituent
Log P~2.0-2.5Estimated based on 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (LogP = 1.5)
Hydrogen Bond Donors1NH group in the piperidine ring
Hydrogen Bond Acceptors2N and S atoms
Topological Polar Surface Area~25-30 ŲEstimated based on similar heterocyclic structures

Chemical Reactivity

2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine would likely exhibit reactivity characteristic of both secondary amines and brominated heterocycles. The bromine substituent at the 2-position would provide a reactive site for various coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. The nitrogen atom in the piperidine ring could participate in alkylation, acylation, or serve as a nucleophile in various transformations.

Synthesis Approaches

Bromination of Tetrahydrothieno[3,2-c]pyridine

One approach could involve the bromination of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine followed by selective hydrogenation of the thiophene ring at positions 3a and 7a. The bromination would likely use reagents such as N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst.

Cyclization Approach

Another approach might involve a cyclization reaction similar to that described for 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine hydrochloride synthesis, which appears to involve the reaction of 2-thiophen-2-ylethanamine with formaldehyde and hydrogen chloride . This could be modified to include a brominated starting material and conditions for the partial hydrogenation of the thiophene ring.

Spectroscopic Characterization

Spectroscopic MethodPredicted Key Features
¹H NMRSignals for piperidine ring protons (1.5-3.5 ppm), signals for protons at positions 3a and 7a (3.0-4.0 ppm), N-H proton (1.5-2.5 ppm)
¹³C NMRSignals for C-Br (~120 ppm), signals for thiophene carbons (120-140 ppm), signals for piperidine carbons (25-55 ppm)
IRN-H stretching (3300-3500 cm⁻¹), C-Br stretching (550-650 cm⁻¹), C-N stretching (1030-1230 cm⁻¹)
Mass SpectrometryMolecular ion peaks showing characteristic isotope pattern for bromine (M and M+2 peaks with almost equal intensity)

Toxicological Considerations

Predicted Toxicological Profile

Without specific toxicological data for 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine, predictions must be made cautiously based on structural features:

  • The bromine substituent may contribute to potential irritant properties and environmental persistence

  • The nitrogen-containing heterocycle could contribute to potential CNS activity

  • As with many heterocyclic compounds, comprehensive toxicological evaluation would be required before any biological applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator